The presence of the imidazole ring and carboxylic acid functional groups suggests it could be investigated for its interaction with enzymes or proteins that utilize these moieties for binding or catalysis. Additionally, the trifluoromethyl group can influence the molecule's electronic properties and lipophilicity, potentially affecting its biological activity.
While dedicated research on this specific molecule might be scarce, it might be mentioned in broader studies on imidazole-based compounds or investigations focusing on the development of novel molecules with trifluoromethyl substitutions. Scientific databases like ScienceDirect or PubMed can be used for such searches .
Some commercial suppliers offer 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid, suggesting its potential use in scientific research [1].
1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring a five-membered imidazole ring substituted with a trifluoromethyl group and a carboxylic acid functional group. The compound has the molecular formula C11H7F3N2O2 and a molecular weight of 256.18 g/mol. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the compound's chemical reactivity and biological activity. The imidazole ring contributes to the compound's stability and potential interactions with biological targets .
1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid exhibits notable biological activities, particularly in pharmacology. Compounds with similar structures have been shown to interact with various biological targets, including enzymes and receptors involved in disease processes. For instance, imidazole derivatives often demonstrate anti-inflammatory and antimicrobial properties. The presence of the trifluoromethyl group can enhance these activities by increasing lipophilicity and altering metabolic pathways .
The synthesis of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid typically involves:
The compound has potential applications in:
Studies on similar compounds indicate that 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid may interact with several biological macromolecules, including:
Several compounds share structural similarities with 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | 0.66 | Different ring structure (pyridine instead of imidazole) |
| 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | 0.66 | Fluoro substitution instead of trifluoromethyl |
| Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | 0.61 | Ester functional group instead of carboxylic acid |
| 1H-Imidazole-4-carboxylic acid | 0.73 | Lacks trifluoromethyl substitution |
| 6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | 0.61 | Tetrahydro structure adds saturation |
The presence of the trifluoromethyl group and the specific arrangement of functional groups in 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid contribute to its distinct chemical behavior and potential biological activities compared to these similar compounds .
The retrosynthetic analysis of 1-[2-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid requires a strategic approach that considers the sequential installation of functional groups while maintaining regioselectivity throughout the synthetic sequence [21]. The target molecule can be disconnected at three key positions: the carboxylic acid functionality at the 5-position, the trifluoromethylphenyl substituent at the 1-position, and the imidazole core itself [6].
The primary retrosynthetic strategy involves starting from the parent imidazole core and implementing sequential carbon-hydrogen bond functionalization reactions [21]. This approach enables the regioselective introduction of substituents in a programmable manner, where all three carbon-hydrogen bonds of the imidazole ring can be systematically replaced [21]. The retrosynthetic disconnection reveals that the 5-carboxylic acid group can be introduced through oxidation of an aldehyde precursor or through direct carboxylation methods [35].
The 2-(trifluoromethyl)phenyl group installation represents a critical retrosynthetic consideration, as this electron-withdrawing substituent significantly influences the electronic properties of the imidazole ring [9]. The retrosynthetic analysis suggests that this aryl group can be introduced through palladium-catalyzed cross-coupling reactions using either aryl halides or boronic acid derivatives [7] [15]. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this substitution pattern particularly valuable for pharmaceutical applications [9].
An alternative retrosynthetic pathway involves the cyclocondensation approach, where the imidazole ring is constructed through the reaction of 1,2-dicarbonyl compounds with aldehydes and ammonia or primary amines [6] [17]. This methodology allows for the simultaneous formation of the heterocyclic core while incorporating the desired substitution pattern [33]. The retrosynthetic analysis indicates that 2-(trifluoromethyl)benzil could serve as a key precursor in such cyclocondensation reactions [17].
| Retrosynthetic Approach | Key Disconnection | Advantages | Limitations |
|---|---|---|---|
| Sequential Arylation | Carbon-hydrogen bonds | High regioselectivity | Multiple steps required |
| Cyclocondensation | Imidazole core formation | Efficient core construction | Limited functional group tolerance |
| Carboxylation Strategy | Carboxylic acid introduction | Direct functionalization | Requires activated precursors |
Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed strategy for introducing the 2-(trifluoromethyl)phenyl group into the imidazole core [13] [24]. The Suzuki-Miyaura cross-coupling reaction has emerged as the preferred method due to its tolerance of diverse functional groups and mild reaction conditions [15]. This transformation typically employs 2-(trifluoromethyl)phenylboronic acid or its pinacol ester as the nucleophilic coupling partner with haloimidazole substrates [15].
The optimization of palladium-catalyzed cross-coupling reactions for trifluoromethylated aryl imidazoles requires careful consideration of catalyst selection and reaction parameters [13]. Electron-rich phosphine ligands such as tricyclohexylphosphine or dialkylbiaryl phosphines have demonstrated superior performance in these transformations [21]. The use of potassium carbonate as the base in dimethylacetamide solvent at temperatures ranging from 100 to 120 degrees Celsius provides optimal yields for the cross-coupling process [21].
Recent advances in palladium catalysis have enabled the direct trifluoromethylation of aryl chlorides under mild conditions [13]. This methodology employs triethylsilyl trifluoromethane as the trifluoromethyl source in combination with potassium fluoride and specialized ligand systems [13]. The reaction proceeds through a classical palladium(0)-palladium(II) catalytic cycle, where oxidative addition of the aryl chloride is followed by transmetalation with the silyl trifluoromethane reagent [13].
The mechanistic understanding of palladium-catalyzed cross-coupling reactions with imidazole substrates reveals that the heterocyclic nitrogen atoms can coordinate to the palladium center, potentially influencing the reaction outcome [24]. The order of elementary steps can be switched relative to conventional cross-coupling reactions, with transmetalation occurring before oxidative addition in certain cases [24]. This mechanistic insight has led to the development of improved protocols that account for the unique coordination properties of imidazole substrates [24].
| Coupling Method | Catalyst System | Temperature Range | Typical Yields |
|---|---|---|---|
| Suzuki-Miyaura | Palladium(0)/phosphine | 100-120°C | 65-85% |
| Direct Trifluoromethylation | Palladium(0)/fluoride | 60-80°C | 70-90% |
| Negishi Coupling | Palladium(0)/zinc | 80-100°C | 60-80% |
The protection of carboxylic acid functionality in imidazole-containing systems requires careful selection of protecting groups that are compatible with the heterocyclic core and can withstand the reaction conditions employed in subsequent synthetic transformations [14] [22]. Tertiary butyl esters represent one of the most commonly employed protecting groups for carboxylic acids in heterocyclic synthesis due to their stability under basic conditions and ease of removal under acidic conditions [27].
The formation of tertiary butyl esters can be accomplished through direct esterification using tertiary butyl chloroacetate in the presence of potassium carbonate under solvent-free conditions [27]. This methodology has been successfully applied to imidazole-containing carboxylic acids, providing yields of 66 percent while avoiding the formation of dialkylation byproducts [27]. The reaction proceeds through nucleophilic attack of the carboxylate anion on the alkyl halide, with the tertiary butyl group providing steric protection against hydrolysis [27].
Benzyl esters offer an orthogonal protection strategy that can be removed through hydrogenolysis or treatment with strong acids [30]. The formation of benzyl esters from carboxylic acids can be achieved using benzyloxypyridinium triflate under neutral conditions, avoiding the need for strongly basic or acidic reaction media [26]. This methodology demonstrates excellent functional group tolerance and does not cause epimerization of stereogenic centers adjacent to the carboxylic acid [26].
The 4-methoxybenzyl ester protecting group provides additional versatility in heterocyclic synthesis, as it can be selectively removed under acidic conditions while leaving other protecting groups intact [30]. The deprotection of 4-methoxybenzyl esters typically employs trifluoroacetic acid at low temperatures or phenol as solvent at elevated temperatures [30]. The use of nucleophilic additives such as anisole helps to scavenge the 4-methoxybenzyl cation generated during the deprotection process [30].
Advanced protecting group strategies include the use of 2-(trimethylsilyl)ethyl esters, which can be removed under neutral conditions using fluoride ions [28]. This methodology is particularly valuable when acidic or basic deprotection conditions are incompatible with other functional groups present in the molecule [28]. The silyl-based protecting group demonstrates excellent stability under a wide range of reaction conditions while providing a mild deprotection pathway [28].
| Protecting Group | Formation Conditions | Deprotection Method | Advantages |
|---|---|---|---|
| Tertiary Butyl | Alkyl halide/base | Trifluoroacetic acid | Acid labile, base stable |
| Benzyl | Benzyl halide/base | Hydrogenolysis | Orthogonal to acid/base |
| 4-Methoxybenzyl | Electrophilic conditions | Trifluoroacetic acid | Selective removal |
| 2-(Trimethylsilyl)ethyl | Silyl chloride/base | Fluoride ions | Neutral deprotection |
The cyclocondensation approach to imidazole synthesis demonstrates significant sensitivity to both solvent choice and reaction temperature, with these parameters critically influencing both yield and regioselectivity [16] [18]. Water has emerged as an environmentally benign solvent for many cyclocondensation reactions, supporting both "in water" and "on water" mechanistic pathways [18]. The unique physicochemical properties of water, including hydrogen bonding capability and high dielectric constant, facilitate the formation of imidazole rings through stabilization of charged intermediates [18].
Deep eutectic solvents represent a promising alternative to conventional organic solvents for imidazole synthesis [20]. Choline chloride-based deep eutectic solvents, particularly choline chloride/glycerol and choline chloride/urea mixtures, have demonstrated excellent performance in cyclocondensation reactions [20]. These solvents provide hydrogen bond catalysis while stabilizing metal catalysts such as iron oxide nanoparticles [20]. The use of deep eutectic solvents typically results in yields ranging from 60 to 90 percent for imidazole derivatives [20].
Temperature optimization studies reveal that most cyclocondensation reactions proceed optimally in the range of 60 to 110 degrees Celsius [19] [29]. Statistical analysis using design of experiment methodologies has identified reaction temperature as one of the most significant factors affecting product yield [19]. The optimization of temperature must be balanced against reaction time, as higher temperatures generally enable shorter reaction times but may also promote side reactions [36].
Ionic liquids have shown particular promise as reaction media for heterocyclic synthesis, offering unique advantages in terms of catalyst recyclability and product isolation [18]. The use of 1-butyl-3-methylimidazolium tetrafluoroborate as solvent in palladium-catalyzed heterocyclodehydration reactions has yielded products with efficiencies ranging from 28 to 82 percent [18]. The ionic liquid medium allows for catalyst recovery and reuse without loss of catalytic activity [18].
Solvent-free conditions represent an increasingly attractive approach for imidazole synthesis, eliminating the need for organic solvents while often providing superior yields [23]. Under solvent-free conditions, the direct contact between reactants can enhance reaction rates and selectivity [23]. Temperature control becomes particularly critical in solvent-free reactions, as the absence of solvent reduces heat capacity and can lead to localized heating effects [23].
| Solvent System | Temperature Range | Typical Yields | Advantages |
|---|---|---|---|
| Water | 60-100°C | 65-85% | Environmentally benign |
| Deep Eutectic Solvents | 60-80°C | 60-90% | Hydrogen bond catalysis |
| Ionic Liquids | 25-85°C | 28-82% | Catalyst recyclability |
| Solvent-Free | 60-110°C | 70-95% | Enhanced reaction rates |
Differential scanning calorimetry provides fundamental insights into the thermal behavior and thermodynamic stability of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid. The presence of the trifluoromethyl group significantly influences the compound's thermal properties, as evidenced by analogous trifluoromethyl-substituted imidazole derivatives .
The expected thermal profile for 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid exhibits characteristic endothermic transitions consistent with similar heterocyclic compounds. Comparative analysis with 1-methyl-5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid reveals an endothermic peak at approximately 215°C, indicating the melting transition . The absence of decomposition below 200°C confirms the enhanced thermal stability conferred by the trifluoromethyl substituent .
Thermogravimetric analysis of structurally related compounds demonstrates weight loss patterns indicative of thermal decomposition above 250°C [3]. The trifluoromethyl group enhances metabolic stability and provides increased resistance to thermal degradation compared to non-fluorinated analogs [3]. This thermal stability enhancement is attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the aromatic system and reduces susceptibility to oxidative decomposition [4].
The thermodynamic stability of ionic liquids containing imidazole cores provides insight into the expected behavior of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid. Comprehensive studies of 66 ionic liquids reveal onset decomposition temperatures ranging from 216°C to 437°C, with imidazolium-based systems exhibiting superior thermal stability [5]. The onset temperatures for trifluoromethyl-containing systems typically exceed 400°C, suggesting exceptional thermal robustness [5].
Key thermodynamic parameters derived from differential scanning calorimetry include:
| Parameter | Value Range | Significance |
|---|---|---|
| Onset Temperature | 350-400°C (predicted) | Initial decomposition threshold |
| Peak Temperature | 400-450°C (predicted) | Maximum decomposition rate |
| Melting Point | 200-250°C (estimated) | Phase transition temperature |
| Decomposition Energy | 110-140 kJ/mol (typical) | Thermal stability measure |
The activation energy for thermal decomposition in similar trifluoromethyl-imidazole systems ranges from 110 to 140 kilojoules per mole, indicating substantial kinetic barriers to thermal breakdown [5]. These values significantly exceed those observed for non-fluorinated imidazole derivatives, confirming the stabilizing influence of the trifluoromethyl substituent.
The lipophilicity characteristics of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid are governed by the competing hydrophobic and hydrophilic structural elements within the molecule. The trifluoromethyl group contributes significantly to lipophilicity enhancement, while the carboxylic acid functionality provides polar character essential for aqueous solubility .
Experimental determination of lipophilicity for imidazole-4,5-dicarboxylic acid derivatives demonstrates the critical importance of direct measurement over theoretical calculations [7]. The distribution coefficient (LogP) values obtained through experimental methods often deviate substantially from computed predictions, necessitating empirical validation for accurate bioavailability assessment [7]. For 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid, the trifluoromethyl group significantly enhances lipophilicity while maintaining sufficient polarity for biological activity .
The presence of the trifluoromethyl group increases the compound's ability to penetrate lipid membranes while the carboxylic acid group enables hydrogen bonding with aqueous environments . This dual character is particularly advantageous for pharmaceutical applications, where balanced lipophilicity and hydrophilicity are essential for optimal bioavailability [8].
Hansen solubility parameters provide a comprehensive framework for understanding the solubility behavior of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid in various solvent systems. The three-dimensional Hansen space encompasses dispersion forces (δD), polar interactions (δP), and hydrogen bonding (δH) contributions [9] [10].
For trifluoromethyl-substituted aromatic compounds, the Hansen solubility parameters typically fall within the following ranges:
| Parameter | Estimated Value | Unit | Contributing Factors |
|---|---|---|---|
| δD (Dispersion) | 18-20 | MPa^0.5 | Aromatic ring system |
| δP (Polar) | 8-12 | MPa^0.5 | Trifluoromethyl and carboxylic acid groups |
| δH (Hydrogen Bonding) | 15-20 | MPa^0.5 | Carboxylic acid and imidazole functionalities |
The total solubility parameter (δT) is calculated as the geometric mean of the individual components, providing a single metric for solvent compatibility assessment [9]. Solvents with similar Hansen parameters are expected to dissolve the compound effectively, while those with significantly different parameters may exhibit limited solubility [10].
Experimental validation of Hansen solubility parameters through systematic solubility testing in various solvents reveals optimal dissolution in polar aprotic solvents and moderate solubility in protic systems [11]. The carboxylic acid group enables hydrogen bonding with protic solvents, while the aromatic system provides compatibility with moderately polar environments [12].
The acid dissociation behavior of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid reflects the complex interplay between multiple ionizable functional groups within the molecule. Potentiometric titration provides the most reliable method for determining accurate pKa values, as demonstrated in comprehensive studies of imidazole-containing compounds [13] [14].
The molecule contains three distinct ionizable functional groups, each contributing to the overall acid-base behavior:
Carboxylic Acid Group: The carboxyl functionality exhibits typical weak acid behavior with an estimated pKa in the range of 3.5-4.5 [13]. The electron-withdrawing trifluoromethyl group, positioned ortho to the imidazole substituent, is expected to lower this pKa value through inductive effects [15].
Imidazole Basic Site: The imidazole nitrogen exhibits basic character with a pKa typically ranging from 6.5-7.0 [13] [15]. The proximity of the electron-withdrawing trifluoromethyl group may slightly reduce this basicity compared to unsubstituted imidazole derivatives [15].
Imidazole Acidic Site: The imidazole N-H proton demonstrates weak acidity with a pKa around 14.5, consistent with general imidazole behavior [15].
Systematic potentiometric titration studies of structurally related pyrrole-imidazole polyamides demonstrate the effectiveness of this approach for complex multi-ionizable systems [13] [14]. The experimental protocol involves progressive addition of standardized base solution while monitoring pH changes to identify inflection points corresponding to individual pKa values [13].
Key experimental parameters for accurate pKa determination include:
| Parameter | Optimal Value | Rationale |
|---|---|---|
| Sample Concentration | 0.01 M | Minimizes activity coefficient effects |
| Titrant Concentration | 0.01 M | Ensures gradual pH changes |
| Temperature | 25°C | Standard conditions for reproducibility |
| Ionic Strength | 0.1 M KCl | Maintains constant activity coefficients |
| Atmosphere | Nitrogen | Prevents CO2 interference |
The second-derivative method combined with chemical knowledge provides reliable assignment of individual pKa values to specific ionizable groups [13]. For 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid, three distinct pKa values are expected, corresponding to the carboxylic acid deprotonation, imidazole protonation, and imidazole N-H deprotonation.
The trifluoromethyl group exerts significant electronic influence on the pKa values through inductive electron withdrawal [15]. This effect is most pronounced on the carboxylic acid group, where the electron-withdrawing influence stabilizes the conjugate base and reduces the pKa value [15]. The imidazole ring system experiences a more moderate effect due to the intervening phenyl ring, resulting in slightly reduced basicity compared to unsubstituted analogs [15].
Comparative analysis with structurally similar compounds reveals that trifluoromethyl substitution typically decreases carboxylic acid pKa values by 0.5-1.0 units while reducing imidazole basicity by 0.2-0.5 units [16]. These electronic effects are crucial for understanding the compound's behavior in biological systems and its potential for drug development applications.
Molecular dynamics simulations provide detailed atomic-level insights into the solution-phase behavior of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid, revealing the complex interplay between intermolecular interactions and solvent dynamics. These computational studies complement experimental measurements by elucidating molecular-level phenomena that govern macroscopic properties [17] [18].
Comprehensive molecular dynamics studies of imidazole-containing compounds in aqueous solution utilize well-validated force fields and simulation protocols [17] . The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field provides accurate representation of organic molecules containing nitrogen heterocycles and fluorine-containing substituents [17].
Optimal simulation parameters for 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid include:
| Parameter | Value | Justification |
|---|---|---|
| Force Field | OPLS-AA | Validated for heterocyclic compounds |
| Water Model | TIP3P | Balanced accuracy and computational efficiency |
| Temperature | 298.15 K | Physiological conditions |
| Pressure | 1.0 atm | Standard atmospheric pressure |
| Simulation Time | 20-100 ns | Adequate for equilibration and sampling |
| Ensemble | NPT | Constant temperature and pressure |
The simulation system typically consists of a single solute molecule solvated in approximately 1000-2000 water molecules, providing adequate representation of the bulk solution environment [17]. Periodic boundary conditions eliminate surface effects, while particle mesh Ewald summation ensures accurate treatment of long-range electrostatic interactions [20].
Molecular dynamics simulations reveal detailed solvation shell structure around the multiple polar sites of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid. Radial distribution function analysis demonstrates structured water organization around both the carboxylic acid and imidazole functional groups [17].
The carboxylic acid group exhibits strong hydrogen bonding interactions with surrounding water molecules, creating a well-defined first solvation shell at approximately 2.8 Å [17]. This primary hydration shell contains 2-3 water molecules directly coordinated to the carboxyl oxygen atoms, with residence times on the order of 10-20 picoseconds [17].
The imidazole ring system demonstrates more complex solvation behavior, with water molecules forming hydrogen bonds to both the basic nitrogen and the acidic N-H proton [17]. The radial distribution function shows distinct peaks at 4 and 6 Å, corresponding to primary and secondary solvation shells around the imidazole nitrogen sites [17]. Temperature-dependent studies reveal that these hydration shells remain stable in the physiological temperature range (298.15-308.15 K), although the number and ordering of water molecules show temperature-dependent variation [17].
Molecular dynamics simulations provide insights into the conformational flexibility of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid in solution. The phenyl-imidazole linkage exhibits rotational freedom, allowing the molecule to sample multiple conformational states [18]. This flexibility is important for understanding the compound's ability to interact with biological targets and its overall pharmacological profile.
The trifluoromethyl group demonstrates restricted rotation due to steric hindrance and electronic effects, maintaining a relatively fixed orientation with respect to the phenyl ring . This conformational constraint contributes to the compound's unique electronic properties and influences its interaction with both solvent molecules and potential biological targets.
Hydrogen bonding analysis reveals dynamic formation and breaking of intermolecular contacts with water molecules, particularly involving the carboxylic acid and imidazole functionalities [18]. The average number of hydrogen bonds per molecule ranges from 3-5, depending on the specific conformational state and local solvent environment [18].
Free energy calculations from molecular dynamics simulations provide quantitative insights into the thermodynamic driving forces governing solution behavior [21]. The solvation free energy of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid in water is expected to be favorable due to the strong hydrogen bonding interactions with the polar functional groups [21].
Comparative studies of carboxylic acid-containing compounds reveal solvation free energies ranging from -40 to -80 kJ/mol, with the magnitude depending on the specific molecular structure and hydrogen bonding capability [21]. The presence of the trifluoromethyl group may reduce the solvation free energy magnitude due to its hydrophobic character, while the imidazole ring provides additional stabilization through π-π interactions with water molecules [21].